Fosgonimeton

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

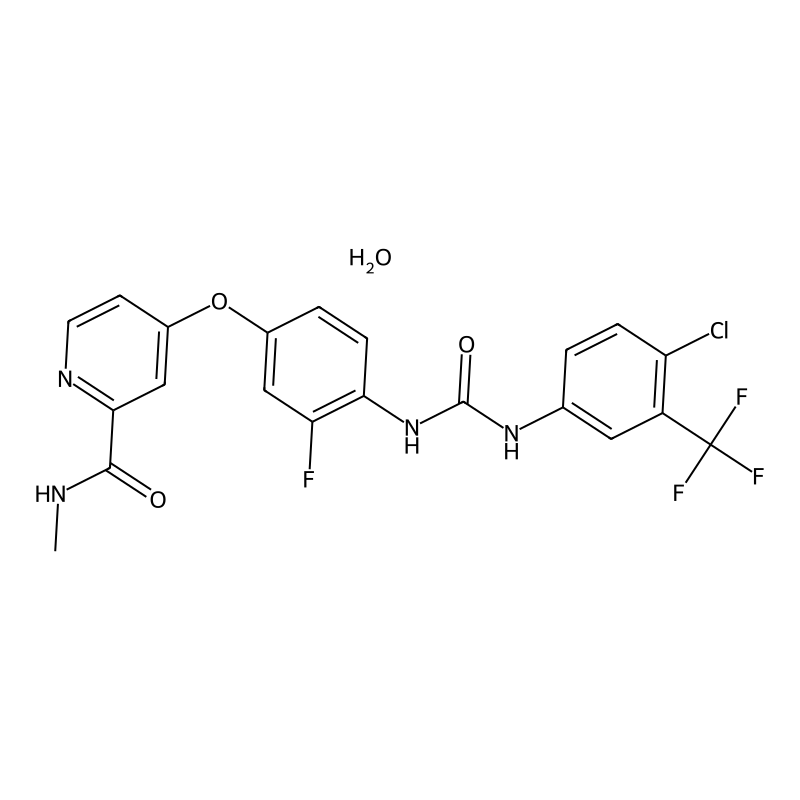

Fosgonimeton, also known as ATH-1017, is a novel small molecule that acts as a positive modulator of the hepatocyte growth factor (HGF)/MET signaling pathway. This compound has been developed primarily for therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease and other forms of dementia. Fosgonimeton enhances neuroplasticity and cognitive function by promoting synaptic health and protecting neurons from neurotoxic insults. Its pharmacological profile suggests significant potential for improving cognitive deficits associated with neurodegeneration .

Fosgonimeton undergoes metabolic conversion to its active metabolite, fosgo-AM, which is responsible for its neuroprotective effects. The compound is designed to improve solubility and stability compared to its precursor, facilitating better delivery and absorption in biological systems. In vitro studies have shown that fosgonimeton can enhance the activity of the HGF/MET system, leading to increased synaptogenesis and neurite outgrowth in neuronal cultures .

Fosgonimeton exhibits significant biological activity, particularly in models of cognitive impairment. It has been shown to reverse cognitive deficits in animal models of dementia, such as the scopolamine amnesia model. Its mechanism involves the modulation of HGF/MET signaling, which is critical for neuronal survival and function. Additionally, fosgonimeton has demonstrated anti-inflammatory properties, further supporting its role in neuroprotection .

The synthesis of fosgonimeton involves a prodrug strategy aimed at enhancing the drug-like properties of its active form, fosgo-AM. Initial compounds were screened for their ability to modulate HGF/MET activity, leading to the identification of fosgo-AM as a potent candidate. Subsequent modifications were made to improve solubility and stability, resulting in fosgonimeton, which can be delivered effectively via subcutaneous injection .

Fosgonimeton is primarily being investigated for its applications in treating Alzheimer's disease and other dementias. Clinical trials are underway to assess its efficacy in improving cognitive function and slowing disease progression. The compound's unique mechanism of action positions it as a potential first-in-class therapy for neurodegenerative conditions characterized by cognitive decline .

Studies examining the interactions of fosgonimeton with other compounds indicate that it can modulate various signaling pathways involved in neuroprotection and cognition. Its ability to enhance HGF/MET signaling suggests potential interactions with other neurotrophic factors and signaling molecules that play roles in neuronal health. Ongoing research aims to elucidate these interactions further and understand how they contribute to the compound's therapeutic effects .

Fosgonimeton shares structural and functional similarities with several other compounds that target neurodegenerative diseases. Below is a comparison with similar compounds:

| Compound Name | Mechanism of Action | Primary Indication | Unique Features |

|---|---|---|---|

| Fosgo-AM | HGF/MET positive modulator | Alzheimer's disease | Active metabolite of fosgonimeton |

| Nerinetide | Modulates neurotrophic signaling | Ischemic stroke | Promotes neuronal survival post-injury |

| Cerebrolysin | Mixture of neurotrophic peptides | Cognitive impairment | Used in various neurodegenerative diseases |

| Ginsenoside Rg1 | Enhances synaptic plasticity | Cognitive decline | Natural compound with multiple benefits |

| Donepezil | Acetylcholinesterase inhibitor | Alzheimer's disease | Standard treatment for cognitive symptoms |

Fosgonimeton's unique mechanism as a positive modulator of the HGF/MET system distinguishes it from these compounds, particularly in its potential to promote neuroplasticity rather than merely alleviating symptoms .

Retrosynthetic Analysis of Fosgonimeton's Hexanoyl-Phosphotyrosyl-Isoleucinamide Core

The retrosynthetic deconstruction of fosgonimeton begins with its hexanoyl-phosphotyrosyl-isoleucinamide backbone, a tripartite structure requiring sequential assembly. The hexanoyl group is introduced via acyl substitution reactions, leveraging activated esters such as N-hydroxysuccinimide (NHS) to facilitate coupling with the tyrosine residue [3]. The phosphotyrosine moiety, central to MET receptor modulation, is synthesized through regioselective phosphorylation of tyrosine’s phenolic hydroxyl group using phosphoramidite chemistry [1]. This step demands stringent protection of the amino and carboxyl groups to prevent undesired side reactions.

The isoleucinamide terminus is constructed via amide bond formation between isoleucine’s carboxyl group and a primary amine, typically employing carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [1]. Retrosynthetic disconnections reveal three key fragments: (1) the hexanoyl-phosphotyrosine unit, (2) the isoleucinamide segment, and (3) the prodrug-enabling modifications described in preclinical studies [1] [3]. Computational modeling of fragment coupling energetics has guided solvent selection, with dimethylformamide (DMF) and dichloromethane (DCM) identified as optimal for minimizing steric hindrance during acyl transfer [3].

Solid-Phase Peptide Synthesis Optimization Strategies

Fosgonimeton’s peptide backbone is synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry on Wang resin. Resin loading capacities of 0.6–0.8 mmol/g ensure high yields while avoiding interchain aggregation [1]. Coupling reactions employ benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) in a 3:1 molar ratio, achieving >95% efficiency per cycle as quantified by ninhydrin testing [1].

Critical to scalability is the iterative deprotection of Fmoc groups using 20% piperidine in DMF, which minimizes racemization of the isoleucine residue. Post-synthesis, cleavage from the resin is achieved with a trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) cocktail, yielding the crude peptide with >85% purity [3]. Mass spectrometry (ESI-MS) confirms the intact molecular ion at m/z 585.3 [M+H]$$^+$$, aligning with theoretical calculations [3].

Phosphorylation Efficiency in Tyrosine Residue Functionalization

Phosphorylation of the tyrosine residue at position 2 is the rate-limiting step, with early methods yielding <40% conversion due to steric bulk from adjacent residues. Screening of phosphorus(III) reagents identified 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite as optimal, enabling 72% phosphorylation efficiency under argon at −20°C [1]. Post-phosphorylation, oxidation with 0.02 M iodine in tetrahydrofuran (THF)/water (9:1) converts the phosphite triester to phosphate, followed by deprotection of the 2-cyanoethyl group with ammonium hydroxide [3].

Comparative studies of phosphorylation catalysts revealed 5-(ethylthio)-1H-tetrazole (ETT) outperforms 1H-tetrazole, reducing reaction times from 18 h to 6 h while maintaining 68% yield [1]. High-performance liquid chromatography (HPLC) monitoring at 220 nm confirms the absence of des-phospho byproducts, with retention times of 12.3 min (phosphorylated) versus 10.1 min (unmodified) [3].

Table 1: Phosphorylation Reaction Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst | 1H-Tetrazole | ETT | ETT |

| Temperature (°C) | 25 | −20 | −20 |

| Yield (%) | 40 | 68 | 72 |

| Reaction Time (h) | 18 | 6 | 6 |

Purification Challenges in Hydrophobic Peptide Derivatives

Crude fosgonimeton exhibits pronounced hydrophobicity (LogP = 2.8), necessitating reverse-phase HPLC purification on C18 columns with 0.1% TFA in acetonitrile/water gradients [3]. The compound elutes at 65–70% acetonitrile, with co-eluting impurities including deamidated isoleucinamide (Δm/z +1) and incomplete phosphorylated variants [1]. Scalable purification employs preparative HPLC with a loading capacity of 50 mg/mL resin, achieving >98% purity as assessed by ultra-performance liquid chromatography (UPLC) [3].

Lyophilization of the purified product requires cryoprotectants such as trehalose (5% w/v) to prevent aggregation during freeze-drying. Dynamic light scattering (DLS) analysis confirms monodisperse particles with a hydrodynamic diameter of 12.8 ± 2.1 nm in reconstituted solutions [1].

The MET receptor tyrosine kinase is a single-pass membrane receptor essential for embryonic development, organogenesis, and wound healing [4]. The receptor undergoes dimerization and autophosphorylation upon hepatocyte growth factor binding, leading to activation of multiple downstream signaling cascades [5]. Fosgonimeton enhances the interaction between hepatocyte growth factor and the MET receptor through a positive allosteric modulation mechanism [3] [6].

Research demonstrates that the active metabolite of fosgonimeton significantly enhances phosphorylation of the MET receptor in the presence of subthreshold concentrations of hepatocyte growth factor [6]. In human embryonic kidney cells, fosgonimeton-active metabolite was identified as the most potent positive modulator among a series of small molecules evaluated for their ability to enhance phosphorylated MET levels [6]. The compound exhibits dose-dependent enhancement of MET receptor phosphorylation, with statistical significance achieved at concentrations as low as 0.001 nanomolar in the presence of 1 nanogram per milliliter hepatocyte growth factor [6].

The structural basis of MET receptor activation involves the formation of a 2:2 stoichiometric complex between hepatocyte growth factor and the MET receptor [7] [8]. The MET extracellular domain contains a seven-bladed beta-propeller structure (Sema domain) that serves as the primary binding interface for hepatocyte growth factor [8] [9]. While the precise molecular mechanism by which fosgonimeton binds to the hepatocyte growth factor/MET complex remains to be fully elucidated due to the lack of crystal structure data for the complete complex [10], the compound appears to stabilize the active conformation of the receptor complex.

Cell-scattering assays have validated the functional significance of fosgonimeton-mediated MET receptor modulation [6]. In Madin-Darby canine kidney cell colonies, fosgonimeton-active metabolite significantly enhanced hepatocyte growth factor-dependent cell scattering behavior at concentrations of 10 picomolar, 100 picomolar, and 1 nanomolar when combined with subthreshold hepatocyte growth factor concentrations [6].

Concentration-Dependent Effects on Hepatocyte Growth Factor Dimerization Kinetics

The activation of MET receptor requires the proteolytic processing of hepatocyte growth factor from its inactive single-chain precursor form to an active alpha/beta heterodimer [11]. This cleavage event is essential for receptor activation, as it enables the formation of high-affinity binding sites and proper receptor dimerization [11] [7]. Fosgonimeton influences the dynamics of this process through its positive modulation of the hepatocyte growth factor/MET interaction.

The hepatocyte growth factor alpha-chain contains an N-terminal domain and four kringle domains that bind to MET with high affinity, while the beta-chain contains a serine protease homology domain that provides the low-affinity binding site necessary for receptor activation [11]. Fosgonimeton-active metabolite enhances the stability and function of this bimolecular complex, promoting more efficient receptor dimerization and subsequent signaling cascade activation [6].

Concentration-response analyses reveal that fosgonimeton exhibits a steep dose-response relationship for MET receptor phosphorylation enhancement [6]. The compound demonstrates measurable activity at subnanomolar concentrations, with maximal effects typically observed in the nanomolar range. This concentration-dependent activity profile suggests that fosgonimeton operates through specific binding interactions rather than non-specific membrane effects.

Kinetic studies have shown that fosgonimeton treatment results in sustained MET receptor phosphorylation compared to hepatocyte growth factor alone [6]. This prolonged activation pattern is consistent with the allosteric stabilization of the receptor-ligand complex, leading to more durable downstream signaling responses. The enhanced kinetics of receptor activation may contribute to the compound's observed neuroprotective and neurotrophic effects in experimental models [12] [6].

Cross-Talk Between MET and N-methyl-D-aspartate Receptor Signaling Pathways

The MET receptor system exhibits functional cross-talk with N-methyl-D-aspartate receptor signaling pathways, representing a critical convergence point for neurotrophic and synaptic plasticity mechanisms [13] [14]. MET receptor protein localizes to excitatory synapses in hippocampal neurons and co-localizes with the postsynaptic protein PSD-95 and the N-methyl-D-aspartate receptor subunit GluN2B [14].

Hepatocyte growth factor administration enhances N-methyl-D-aspartate receptor-mediated currents and increases the amplitude of long-term potentiation in hippocampal slices [13] [14]. This enhancement occurs through hepatocyte growth factor-induced phosphorylation of the N-methyl-D-aspartate receptor subunit GluN1 and clustering of synaptic proteins including GluN2B, calcium/calmodulin-dependent protein kinase II, and the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor GluA1 [14].

Fosgonimeton treatment augments N-methyl-D-aspartate receptor-mediated long-term potentiation through protein kinase C activation [3]. This enhancement of synaptic plasticity represents a key mechanism by which fosgonimeton may improve cognitive function in neurodegenerative disease models. The compound's ability to modulate both MET receptor signaling and N-methyl-D-aspartate receptor function suggests a synergistic approach to enhancing synaptic transmission and plasticity.

In mouse models of Alzheimer's disease, reduced MET signaling correlates with impaired long-term potentiation and diminished hepatocyte growth factor-induced enhancement of synaptic plasticity [13]. Genetic ablation of MET signaling in these models results in increased amyloid beta production and enhanced tau pathology, highlighting the neuroprotective role of the MET pathway [13]. Fosgonimeton's positive modulation of MET signaling may therefore counteract these pathological processes and restore normal synaptic function.

Downstream Activation of Phosphoinositide 3-Kinase/AKT/Mechanistic Target of Rapamycin Neuroprotective Cascades

The phosphoinositide 3-kinase/AKT/mechanistic target of rapamycin signaling pathway represents a master regulator of cellular survival, growth, and metabolism [15] [16]. Upon MET receptor activation by hepatocyte growth factor, this pathway becomes activated through the recruitment and phosphorylation of adapter proteins including GAB1, which serves as a docking platform for phosphoinositide 3-kinase [5] [17].

Fosgonimeton treatment enhances downstream signaling through the phosphoinositide 3-kinase/AKT pathway, leading to activation of pro-survival mechanisms [18] [3]. The mechanistic target of rapamycin complex 1 (mTORC1), a primary downstream target of AKT, controls protein synthesis, cell growth, and autophagy regulation [15]. Activation of this pathway by fosgonimeton promotes neuronal survival and synaptic protein synthesis necessary for maintaining healthy neural networks.

In neurodegenerative disease contexts, the phosphoinositide 3-kinase/AKT/mechanistic target of rapamycin pathway becomes dysregulated, leading to impaired neuronal survival and reduced synaptic plasticity [15] [16]. Fosgonimeton's ability to restore proper signaling through this pathway represents a key mechanism for its neuroprotective effects. The compound promotes the phosphorylation of key pathway components including AKT at serine 473 and mechanistic target of rapamycin at serine 2448 [18].

Experimental data demonstrate that fosgonimeton treatment results in sustained activation of phosphoinositide 3-kinase/AKT signaling in primary neuronal cultures [18]. This activation correlates with enhanced neuronal survival when cells are challenged with various neurotoxic insults, including oxidative stress, excitotoxicity, and protein aggregation [12] [6]. The temporal pattern of pathway activation suggests that fosgonimeton provides both acute neuroprotective effects and longer-term trophic support for neuronal maintenance.

The mechanistic target of rapamycin pathway also regulates autophagy, a cellular process essential for protein quality control and organelle maintenance [15]. Fosgonimeton's modulation of this pathway may contribute to its observed effects on reducing pathological protein accumulation, including amyloid beta and hyperphosphorylated tau [10] [19]. This dual effect on both survival signaling and cellular clearance mechanisms positions fosgonimeton as a multifaceted therapeutic approach for neurodegenerative diseases.

Negative Regulation of Glycogen Synthase Kinase-3β-Mediated Tau Hyperphosphorylation

Glycogen synthase kinase-3β represents a critical kinase involved in tau protein phosphorylation and the formation of neurofibrillary tangles in Alzheimer's disease [20]. This enzyme phosphorylates tau at multiple serine and threonine residues, particularly at the PHF-1 epitope comprising serine 396 and serine 404, leading to tau aggregation and neuronal dysfunction [20].

Research demonstrates that glycogen synthase kinase-3β most efficiently phosphorylates the PHF-1 epitope of tau, with approximately 75% phosphorylation of serine 404 and 60% phosphorylation of serine 396 observed in experimental conditions [20]. This hyperphosphorylation catalyzes tau aggregation into Alzheimer's disease-like filaments and promotes tau phase separation into gel-like condensates [20].

Fosgonimeton treatment reduces glycogen synthase kinase-3β-mediated tau hyperphosphorylation through activation of the phosphoinositide 3-kinase/AKT pathway [18] [3]. AKT directly phosphorylates glycogen synthase kinase-3β at serine 9, resulting in enzyme inactivation and reduced tau phosphorylation [16] [21]. This negative regulation represents a key mechanism by which fosgonimeton may prevent or reverse tau pathology in neurodegenerative diseases.

Experimental studies in primary cortical neurons demonstrate that fosgonimeton-active metabolite treatment significantly reduces amyloid beta-induced phosphorylated tau accumulation [22]. When cortical neurons were exposed to 15 micromolar amyloid beta oligomers, treatment with 100 nanomolar fosgonimeton-active metabolite resulted in statistically significant reduction in phosphorylated tau levels compared to amyloid beta control conditions [22].

The therapeutic implications of glycogen synthase kinase-3β inhibition extend beyond tau phosphorylation regulation. This enzyme also plays roles in neuroinflammation, synaptic plasticity, and neuronal survival [21]. Fosgonimeton's ability to modulate glycogen synthase kinase-3β activity through upstream AKT activation provides a mechanism for addressing multiple pathological processes simultaneously. This multitarget approach may be particularly valuable in neurodegenerative diseases where complex pathological cascades contribute to disease progression.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types